Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate
Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate
Brand Name:
Vulcanchem
CAS No.:
132587-61-2
VCID:
VC0145385
InChI:
InChI=1S/C27H36O13/c1-11(25(3,4)35)7-17(30)40-20-21-26-10-38-27(21,24(34)37-6)22(32)19(31)18(26)14(9-16(29)36-5)13(12(2)28)8-15(26)39-23(20)33/h7,13-15,18-22,31-32,35H,8-10H2,1-6H3/b11-7+/t13?,14?,15?,18?,19-,20?,21?,22+,26?,27-/m0/s1
SMILES:
CC(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)CC(=O)OC)O)O)C(=O)OC)C(C)(C)O
Molecular Formula:
C27H36O13
Molecular Weight:
568.6 g/mol
Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate
CAS No.: 132587-61-2
Main Products
VCID: VC0145385
Molecular Formula: C27H36O13
Molecular Weight: 568.6 g/mol
CAS No. | 132587-61-2 |
---|---|
Product Name | Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate |
Molecular Formula | C27H36O13 |
Molecular Weight | 568.6 g/mol |
IUPAC Name | methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate |
Standard InChI | InChI=1S/C27H36O13/c1-11(25(3,4)35)7-17(30)40-20-21-26-10-38-27(21,24(34)37-6)22(32)19(31)18(26)14(9-16(29)36-5)13(12(2)28)8-15(26)39-23(20)33/h7,13-15,18-22,31-32,35H,8-10H2,1-6H3/b11-7+/t13?,14?,15?,18?,19-,20?,21?,22+,26?,27-/m0/s1 |
Standard InChIKey | FKCBKHBQLCJMBJ-USLLDNLKSA-N |
Isomeric SMILES | C/C(=C\C(=O)OC1C2[C@]3([C@@H]([C@H](C4C2(CO3)C(CC(C4CC(=O)OC)C(=O)C)OC1=O)O)O)C(=O)OC)/C(C)(C)O |
SMILES | CC(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)CC(=O)OC)O)O)C(=O)OC)C(C)(C)O |
Canonical SMILES | CC(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)CC(=O)OC)O)O)C(=O)OC)C(C)(C)O |
Synonyms | bruceanic acid D |
PubChem Compound | 6439339 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume